2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of a piperidine ring, a fluorobenzoyl group, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 2-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine to form 1-(2-fluorobenzoyl)piperidine.
Alkylation Step: The next step involves the alkylation of the piperidine intermediate with a suitable alkylating agent, such as benzyl bromide, to introduce the benzyl group at the 4-position of the piperidine ring.
Cyclization to Form the Dihydropyridazinone Core: The final step involves the cyclization of the alkylated piperidine intermediate with a hydrazine derivative to form the dihydropyridazinone core. This step typically requires heating under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridazinone core, potentially converting it to a hydroxyl group.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Hydroxyl derivatives of the dihydropyridazinone core.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential activity on central nervous system targets.
Pharmacology: The compound can be studied for its interactions with various receptors and enzymes, providing insights into its mechanism of action.
Biological Studies: It can be used in biological assays to study its effects on cell lines and animal models, particularly in the context of neurological disorders.
Industrial Applications: The compound may also find use in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is not fully understood but is believed to involve interactions with central nervous system receptors. The piperidine ring and the fluorobenzoyl group are likely critical for binding to these receptors, while the dihydropyridazinone core may play a role in modulating the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one: Similar structure but with a chlorine atom instead of fluorine.
2-{[1-(2-Methylbenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c24-20-9-5-4-8-19(20)23(29)26-14-12-17(13-15-26)16-27-22(28)11-10-21(25-27)18-6-2-1-3-7-18/h1-11,17H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDAOIXKSJDGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.